molecular formula C22H16FN3O3S B12544012 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid CAS No. 654649-26-0

2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid

Cat. No.: B12544012
CAS No.: 654649-26-0
M. Wt: 421.4 g/mol
InChI Key: LWDJRXVWZVOLIT-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid is a complex organic compound that features a thiazolidinone ring, a fluorophenyl group, and a phenyldiazenyl group

Preparation Methods

The synthesis of 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazolidinone ring through a cyclization reaction, followed by the introduction of the fluorophenyl and phenyldiazenyl groups via substitution reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The azo group (phenyldiazenyl) can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar compounds to 2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid include other thiazolidinone derivatives and azo compounds. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its combination of a fluorophenyl group and a phenyldiazenyl group, which may confer distinct reactivity and activity profiles.

Properties

CAS No.

654649-26-0

Molecular Formula

C22H16FN3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-phenyldiazenylbenzoic acid

InChI

InChI=1S/C22H16FN3O3S/c23-18-9-5-4-8-16(18)21-26(20(27)13-30-21)19-11-10-15(12-17(19)22(28)29)25-24-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,28,29)

InChI Key

LWDJRXVWZVOLIT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=C(C=C(C=C3)N=NC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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